2-Methoxypropanal
Overview
Description
- 2-Methoxypropanal (also known as 2-Methoxypropionaldehyde ) has the chemical formula C<sub>4</sub>H<sub>8</sub>O<sub>2</sub> .
- It is a colorless liquid with a fruity odor.
- Common synonyms include 2-Methoxypropional , 2-Methoxypropionaldehyde , and Methyl glycolaldehyde .
Molecular Structure Analysis
- 2-Methoxypropanal has the following structure:
Chemical Reactions Analysis
- Information on specific chemical reactions involving 2-Methoxypropanal is not readily available in the provided data.
Physical And Chemical Properties Analysis
- Boiling Point : 64.7±13.0°C at 760 mmHg
- Flash Point : -23.2±13.4°C
- Density : 0.9±0.1 g/cm³
- Index of Refraction : 1.373
- Molar Refractivity : 22.5±0.3 cm³/mol
Scientific Research Applications
Industrial and Cosmetic Applications
2-Methoxypropan-1-ol, a related compound of 2-Methoxypropanal, is often found as a by-product in the manufacturing process of propylene glycol methyl ether (PGME). This compound is present as an impurity in various industrial applications such as paint solvents, varnishes, dyes, inks, adhesives, and cleaning formulations. Additionally, it's used as a chemical synthesis intermediate. However, it is noteworthy that its use in cosmetics is prohibited due to safety concerns (Kilanowicz-Sapota & Klimczak, 2021).
Conformational Analysis in Solution
A comprehensive study on the conformational analysis of 2-Methoxypropanal has been conducted, emphasizing solvent effects and electron correlation. This research highlights how the conformer distribution of 2-Methoxypropanal in solutions significantly differs from its distribution in a vacuum. This type of analysis is crucial for understanding the behavior of chiral aldehydes in various solvents, impacting their applications in chemical synthesis and industry (Lecea et al., 1997).
Prenatal Toxicity Studies
A study investigating the prenatal toxicity of 2-methoxypropanol-1, closely related to 2-Methoxypropanal, in rabbits, demonstrated significant maternal and fetal toxic effects at certain exposure levels. This research provides critical insights into the safety and risk assessment of 2-Methoxypropanal-related compounds in industrial and pharmaceutical contexts (Hellwig et al., 1994).
Synthesis of Beta-Lactam Antibiotics
The 2-methoxypropan-2-yl group, which is structurally similar to 2-Methoxypropanal, has been effectively utilized as a hydroxyl protecting group in the synthesis of beta-lactam antibiotics. This approach fulfills several criteria like low-cost, convenience, selectivity, and ease of deprotection, vital for the synthesis of these antibiotics. The successful implementation of this method demonstrates the potential of 2-Methoxypropanal derivatives in pharmaceutical synthesis (Woo, 1981).
Catalysis and Chemical Synthesis
In another study, the amination of 1-methoxy-2-propanol, closely related to 2-Methoxypropanal, was explored using a commercial nickel-on-silica catalyst. This research contributes to the understanding of catalysis in chemical synthesis, potentially impacting the production of various chemical compounds including those related to 2-Methoxypropanal (Bassili & Baiker, 1990).
Safety And Hazards
- Flammable liquid and vapor .
- May cause drowsiness or dizziness .
- Avoid breathing vapors and use in a well-ventilated area.
- Keep away from heat, sparks, and open flames.
Future Directions
- Research on 2-Methoxypropanal could focus on its applications in organic synthesis, potential pharmaceutical uses, and further safety assessments.
properties
IUPAC Name |
2-methoxypropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-4(3-5)6-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVKHMQXJYFYRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976977 | |
Record name | 2-Methoxypropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxypropanal | |
CAS RN |
6142-38-7 | |
Record name | 2-Methoxypropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6142-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propionaldehyde, 2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006142387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxypropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40976977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxypropanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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